molecular formula C13H8O2 B13730644 6-Hydroxy-1H-phenalen-1-one CAS No. 3352-82-7

6-Hydroxy-1H-phenalen-1-one

Cat. No.: B13730644
CAS No.: 3352-82-7
M. Wt: 196.20 g/mol
InChI Key: RTFXINFACWRPDI-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-phenalen-1-one is an aromatic ketone with the molecular formula C₁₃H₈O₂ It is a derivative of phenalenone, a non-benzenoid aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-phenalen-1-one typically involves the hydroxylation of 1H-phenalen-1-one. One common method includes the treatment of 1H-phenalen-1-one with a hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the hydroxy derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroxy derivatives.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-phenalen-1-one varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1H-phenalen-1-one is unique due to its specific hydroxylation pattern, which imparts distinct photophysical properties and biological activities compared to other phenalenone derivatives. Its ability to act as a fluorescent probe and enzyme inhibitor makes it a valuable compound for various scientific applications.

Properties

CAS No.

3352-82-7

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

6-hydroxyphenalen-1-one

InChI

InChI=1S/C13H8O2/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7,14H

InChI Key

RTFXINFACWRPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)O

Origin of Product

United States

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